Prazerigenin A
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Overview
Description
Prazerigenin A is a 3β-hydroxy steroid with the IUPAC name (1R,2R,4S,5’R,6R,7S,8R,9R,12S,13R,16S)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-2,16-diol . This compound is known for its complex structure and significant biological activities.
Preparation Methods
The synthesis of Prazerigenin A involves multiple steps, typically starting from simpler steroidal precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions.
Chemical Reactions Analysis
Prazerigenin A undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Prazerigenin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroidal structures and reactions.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of Prazerigenin A involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may interact with steroid receptors and influence various cellular processes. The exact molecular targets and pathways are still under investigation, but its biological activities suggest it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Prazerigenin A can be compared with other similar steroidal compounds, such as:
Diosgenin: Another steroidal sapogenin with similar biological activities.
Sarsasapogenin: Known for its anti-inflammatory and cytotoxic properties.
Hecogenin: Used in the synthesis of steroidal drugs.
This compound is unique due to its specific structure and the particular biological activities it exhibits .
Properties
CAS No. |
57701-28-7 |
---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,16-diol |
InChI |
InChI=1S/C27H42O4/c1-16-7-12-27(30-15-16)17(2)23-22(31-27)14-26(29)21-6-5-18-13-19(28)8-10-24(18,3)20(21)9-11-25(23,26)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17+,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1 |
InChI Key |
WWHAXDOZLPIUEY-SLPSHSHKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1 |
Origin of Product |
United States |
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